Lipegfilgrastim

Descripción

Propiedades

Key on ui mechanism of action |

Endogenous granulocyte colony-stimulating factor (G-CSF) is a glycoprotein that stimulates neutrophil progenitors. It is produced mainly by monocytes, fibroblasts and endothelial cells to promote the development of neutrophils and increase their proliferation and maturation. Subsequently, G-SCF stimulates the release of matured neutrophils from the bone marrow storage pools into the peripheral blood to enhance their function. Via binding to to the human G-CSF receptors, lipegfilgrastim activates the receptor signalling pathway as a growth factor to stimulate proliferation of haematopoietic progenitor cells and their differentiation into mature cells, and promote subsequent release into the peripheral blood. This stimulatory effect of lipegfilgrastim may extend to other single lineage and multilineage progenitors and pluripotent haematopoietic stem cells. The presence of the PEG moiety in lipegfilgrastim decreases the plasma clearance and extends the drug's terminal elimination half-life, allowing for less frequent dosing. |

|---|---|

Número CAS |

1117844-87-7 |

Fórmula molecular |

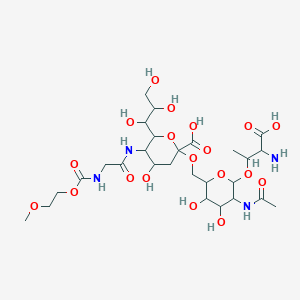

C27H46N4O19 |

Peso molecular |

730.7 g/mol |

Nombre IUPAC |

2-[[5-acetamido-6-(1-amino-1-carboxypropan-2-yl)oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43) |

Clave InChI |

GAQMWPRWVIGRRV-UHFFFAOYSA-N |

SMILES canónico |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

Lipegfilgrastim's Mechanism of Action on Hematopoietic Stem Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipegfilgrastim, a long-acting covalent conjugate of filgrastim (recombinant methionyl human granulocyte colony-stimulating factor [G-CSF]) and a single polyethylene glycol (PEG) molecule, exerts its primary pharmacological effect by stimulating the proliferation, differentiation, and mobilization of hematopoietic stem and progenitor cells (HSPCs). As a G-CSF receptor agonist, its mechanism of action is centered on the activation of specific intracellular signaling cascades that govern the fate of these crucial cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on hematopoietic stem cells, detailing the signaling pathways involved, summarizing key quantitative data, and providing outlines of relevant experimental protocols.

Introduction to this compound

This compound is a third-generation G-CSF, developed to provide a longer duration of action compared to daily filgrastim and once-per-cycle pegfilgrastim. This is achieved through a process called glycopegylation, where a 20 kDa PEG molecule is attached to the G-CSF molecule via a carbohydrate linker. This increased molecular size leads to reduced renal clearance and a prolonged serum half-life, allowing for a single administration per chemotherapy cycle. Its primary clinical application is in the management of chemotherapy-induced neutropenia and for the mobilization of hematopoietic stem cells from the bone marrow into the peripheral blood for autologous and allogeneic transplantation.

Interaction with the G-CSF Receptor and Downstream Signaling

The biological activity of this compound is initiated by its binding to the G-CSF receptor (G-CSFR), a member of the cytokine receptor superfamily, expressed on the surface of hematopoietic stem cells and myeloid progenitor cells. Preclinical studies have demonstrated that the binding affinity of this compound to the G-CSF receptor is comparable to that of pegfilgrastim.

Upon binding, this compound induces homodimerization of the G-CSFR, which triggers a cascade of intracellular signaling events. The primary signaling pathways activated are the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT), the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt), and the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathways.

The JAK/STAT Pathway

The JAK/STAT pathway is a critical signaling cascade for G-CSF-mediated effects. Upon G-CSFR dimerization, associated Janus kinases (JAKs), primarily JAK2, are brought into close proximity and trans-phosphorylate each other, leading to their activation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the G-CSFR. These phosphorylated tyrosine residues serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3 and STAT5. Once recruited to the receptor, STATs are themselves phosphorylated by JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in cell survival, proliferation, and differentiation.

The PI3K/Akt Pathway

Activation of the G-CSFR by this compound also leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger and recruits Protein Kinase B (Akt) to the cell membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis and regulate cell cycle progression.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Ras-Raf-MEK-ERK pathway, is also activated downstream of the G-CSFR. Upon this compound binding, adaptor proteins such as Grb2 are recruited to the activated receptor complex, which in turn activates the small GTPase Ras. Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK1/2, and finally ERK1/2. Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes that regulate cell proliferation and differentiation.

Effects on Hematopoietic Stem Cells

The activation of the aforementioned signaling pathways by this compound culminates in several key effects on hematopoietic stem cells:

-

Proliferation: this compound stimulates the proliferation of HSPCs, expanding the pool of progenitor cells available for differentiation. This is a crucial step in recovering neutrophil counts after myelosuppressive chemotherapy.

-

Differentiation: this compound promotes the commitment and differentiation of HSPCs along the granulocytic lineage, leading to an increased production of mature neutrophils.

-

Mobilization: this compound induces the mobilization of HSPCs from the bone marrow into the peripheral blood. The precise mechanism of mobilization is complex and involves the disruption of the interaction between HSPCs and the bone marrow niche, partly through the downregulation of adhesion molecules like CXCR4.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials comparing this compound with other G-CSF formulations.

Table 1: Neutrophil Recovery Following Chemotherapy

| Parameter | This compound | Pegfilgrastim | Filgrastim | Reference |

| Mean Duration of Severe Neutropenia (DSN) in Cycle 1 (days) | 0.7 - 1.1 | 0.8 - 1.1 | - | [1][2] |

| Mean Time to Absolute Neutrophil Count (ANC) Recovery (days) | Shorter by ~1.5 days | - | - | [1] |

| Incidence of Febrile Neutropenia (FN) in Cycle 1 (%) | 0 - 6.0 | 3.0 - 3.7 | - | [1][2] |

Table 2: Hematopoietic Stem Cell Mobilization

| Parameter | This compound | Pegfilgrastim | Filgrastim | Reference |

| Median Peak Blood CD34+ cell count (x 10^6/L) | 60 - 74 | 23 - 32 | 31 | [3][4] |

| Median CD34+ cell yield from first apheresis (x 10^6/kg) | 3.3 - 5.1 | 1.8 - 2.1 | 2.3 | [3][4] |

| Median total CD34+ cell yield (x 10^6/kg) | 4.7 | 2.9 | - | [3] |

| Median number of apheresis sessions | 1 | 2 | 2 | [4] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

G-CSF Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity of this compound to the G-CSF receptor.

Principle: The assay measures the ability of unlabeled this compound to compete with a radiolabeled G-CSF ligand (e.g., ¹²⁵I-G-CSF) for binding to the G-CSF receptor on a target cell line, typically NFS-60 cells, which are known to express the murine G-CSF receptor.

Protocol Outline:

-

Cell Culture: Culture NFS-60 cells in appropriate media supplemented with interleukin-3 (IL-3) to maintain proliferation. Prior to the assay, wash the cells to remove IL-3.

-

Radiolabeling: Prepare a radiolabeled G-CSF ligand (e.g., iodinate G-CSF with ¹²⁵I).

-

Competition Reaction: In a 96-well plate, incubate a fixed number of NFS-60 cells with a constant concentration of the radiolabeled G-CSF and varying concentrations of unlabeled this compound or a reference standard (e.g., unlabeled G-CSF).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the cells with bound radioligand from the unbound radioligand in the supernatant. This is typically done by centrifugation through an oil layer or by rapid filtration.

-

Quantification: Measure the radioactivity associated with the cell pellet or the filter using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the unlabeled competitor. The IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Analysis of Signaling Pathway Activation by Western Blot

This method is used to detect the phosphorylation and thus activation of key proteins in the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.

Principle: Following stimulation of hematopoietic stem cells with this compound, cell lysates are prepared and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with antibodies specific for the phosphorylated forms of the signaling proteins of interest (e.g., p-STAT3, p-Akt, p-ERK).

Protocol Outline:

-

Cell Treatment: Isolate hematopoietic stem cells (e.g., CD34+ cells) and starve them of growth factors. Stimulate the cells with this compound for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading.

Colony-Forming Unit (CFU) Assay

This functional assay measures the ability of individual hematopoietic progenitor cells to proliferate and differentiate into colonies of mature blood cells.

Principle: Hematopoietic stem and progenitor cells are cultured in a semi-solid medium containing cytokines that support the growth and differentiation of specific hematopoietic lineages. The number and type of colonies formed after a period of incubation provide a measure of the frequency and differentiation potential of the progenitor cells in the original sample.

Protocol Outline:

-

Cell Preparation: Isolate mononuclear cells from bone marrow or peripheral blood.

-

Cell Plating: Mix a known number of cells with a semi-solid methylcellulose-based medium containing a cocktail of cytokines (including G-CSF, erythropoietin, stem cell factor, etc.).

-

Incubation: Plate the cell/medium mixture into petri dishes and incubate at 37°C in a humidified incubator with 5% CO₂ for 14-16 days.

-

Colony Identification and Counting: Using an inverted microscope, identify and count the different types of colonies based on their morphology (e.g., CFU-GM for granulocyte-macrophage colonies, BFU-E for burst-forming unit-erythroid colonies).

-

Data Analysis: Calculate the number of colonies per a given number of plated cells to determine the frequency of progenitor cells.

Conclusion

This compound exerts its effects on hematopoietic stem cells through binding to the G-CSF receptor and activating a network of intracellular signaling pathways, primarily the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways. This leads to increased proliferation, differentiation along the granulocytic lineage, and mobilization of hematopoietic stem and progenitor cells. The prolonged half-life of this compound provides a sustained stimulus to the bone marrow, resulting in effective neutrophil recovery and robust stem cell mobilization with a convenient dosing schedule. Further research into the nuanced effects of this compound on the specific subpopulations of hematopoietic stem cells and their signaling responses will continue to refine our understanding of its therapeutic potential.

References

- 1. Role of this compound in the management of chemotherapy-induced neutropenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in the management of chemotherapy-induced neutropenia of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A prospective comparison of pegfilgrastim and this compound combined with chemotherapy in the mobilization of CD34+ cells in NHL patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of filgrastim, pegfilgrastim, and this compound added to chemotherapy for mobilization of CD34+ cells in non-Hodgkin lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipegfilgrastim: A Comprehensive Technical Guide to its Molecular Structure and Biochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipegfilgrastim, a long-acting recombinant human granulocyte colony-stimulating factor (G-CSF), represents a significant advancement in the management of chemotherapy-induced neutropenia. This technical guide provides an in-depth analysis of the molecular structure and biochemical properties of this compound. Through a detailed examination of its unique glycoPEGylation, mechanism of action, and extensive preclinical and clinical data, this document serves as a comprehensive resource for researchers, scientists, and professionals involved in drug development. All quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of this important therapeutic agent.

Molecular Structure of this compound

This compound is a covalent conjugate of filgrastim, a recombinant methionyl human G-CSF (r-metHuG-CSF), with a single 20 kDa methoxy polyethylene glycol (PEG) molecule.[1][2] The key structural feature that distinguishes this compound from other long-acting G-CSFs is its site-specific glycoPEGylation.[2]

The r-metHuG-CSF protein moiety is produced in Escherichia coli and has a molecular weight of approximately 18.8 kDa.[3][4] The PEG moiety is not directly attached to an amino acid residue of the protein. Instead, a two-step enzymatic process is employed.[1][2] First, an O-glycan is attached to the threonine residue at position 134 (Thr134), a natural O-glycosylation site that is unoccupied when the protein is expressed in E. coli.[1][2] This is achieved using a truncated N-acetylgalactosaminyltransferase isoform 2.[1][2] Subsequently, a 20 kDa PEG-sialic acid derivative is enzymatically transferred to this O-glycan by a sialyltransferase.[1][2] This specific and stable conjugation results in a homogenous product with a total average molecular mass of approximately 39 kDa.[5]

The formulation of this compound (Lonquex®) consists of 6 mg of the active substance in a 0.6 mL solution, containing glacial acetic acid, sodium hydroxide, sorbitol, polysorbate 20, and water for injections.[6][7][8]

Table 1: Molecular Characteristics of this compound

| Characteristic | Description | Reference(s) |

| Protein Moiety | Recombinant methionyl human granulocyte colony-stimulating factor (r-metHuG-CSF) | [3][4] |

| Protein Molecular Weight | ~18.8 kDa | [3] |

| PEG Moiety | Single 20 kDa methoxy polyethylene glycol (PEG) | [1][2] |

| Linkage | Covalent conjugation via a carbohydrate linker to the threonine 134 residue | [1][2][4] |

| Total Molecular Weight | ~39 kDa | [5] |

| Manufacturing Process | Site-specific glycoPEGylation | [2] |

Biochemical Properties and Mechanism of Action

This compound, like endogenous G-CSF and other recombinant G-CSF analogues such as filgrastim and pegfilgrastim, exerts its biological effects by binding to the G-CSF receptor (G-CSFR).[3][9] The G-CSFR is a transmembrane protein belonging to the cytokine receptor superfamily, expressed on the surface of hematopoietic progenitor cells and neutrophils.

Upon binding, this compound induces dimerization of the G-CSFR, which activates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[7] This signaling cascade stimulates the proliferation and differentiation of neutrophil precursors in the bone marrow, leading to an increased production and release of mature neutrophils into the bloodstream.[3][10] this compound also enhances the phagocytic activity and other functions of mature neutrophils.[3]

A key biochemical property of this compound is its increased resistance to degradation by neutrophil elastase compared to pegfilgrastim, which may contribute to its longer in vivo half-life.[3][11]

Signaling Pathway Diagram

Caption: this compound-induced JAK/STAT signaling pathway.

Pharmacokinetics and Pharmacodynamics

The glycoPEGylation of this compound results in a prolonged plasma half-life compared to non-PEGylated filgrastim, allowing for a single administration per chemotherapy cycle.[9][12] Its clearance is primarily mediated by neutrophils, creating a self-regulating mechanism where clearance increases as neutrophil counts recover.[4]

Table 2: Pharmacokinetic Properties of this compound in Healthy Volunteers

| Parameter | This compound (6 mg) | Pegfilgrastim (6 mg) | Reference(s) |

| Tmax (median, hours) | 30 - 36 | - | [12] |

| Terminal Half-life (hours) | 32 - 62 | 7-10 hours shorter than this compound | [12] |

| Clearance | Neutrophil-mediated | Neutrophil-mediated | [4] |

Table 3: Pharmacodynamic and Efficacy Data from a Phase III Study in Breast Cancer Patients (Cycle 1)

| Parameter | This compound (6 mg, n=101) | Pegfilgrastim (6 mg, n=101) | p-value | Reference(s) |

| Mean Duration of Severe Neutropenia (days) | 0.7 | 0.8 | 0.126 | [3][] |

| Patients with No Severe Neutropenia (%) | 56 | 49 | - | [3][] |

| Incidence of Febrile Neutropenia (%) | 0 | 3 | - | [3][] |

Key Experimental Protocols

G-CSF Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the G-CSF receptor in comparison to a reference standard (e.g., Pegfilgrastim).

Methodology: A competitive receptor-binding assay using the murine myeloblastic NFS-60 cell line, which expresses the G-CSF receptor, is employed.[12]

Protocol:

-

Cell Culture: Maintain NFS-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and recombinant murine G-CSF. Prior to the assay, wash the cells to remove any residual growth factors.

-

Radiolabeling: Utilize radio-iodinated G-CSF ([¹²⁵I]-G-CSF) as the labeled ligand.

-

Competition Assay:

-

Incubate a fixed concentration of [¹²⁵I]-G-CSF with NFS-60 cells in the presence of increasing concentrations of unlabeled this compound or the reference compound.

-

Allow the binding to reach equilibrium (e.g., incubate for 2-4 hours at 4°C).

-

-

Separation: Separate the cells from the incubation medium by centrifugation through an oil layer (e.g., silicone oil) to separate bound from free radioligand.

-

Quantification: Measure the radioactivity associated with the cell pellet using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of [¹²⁵I]-G-CSF as a function of the concentration of the unlabeled competitor. Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

In Vitro Cell Proliferation Assay

Objective: To assess the biological activity of this compound by measuring its ability to stimulate the proliferation of a G-CSF-dependent cell line.

Methodology: The murine NFS-60 cell line is used, as its proliferation is dependent on the presence of G-CSF.[14][15]

Protocol:

-

Cell Preparation: Culture NFS-60 cells as described above. Wash the cells to remove G-CSF and resuspend them in a low-serum medium.

-

Assay Setup:

-

Seed the cells into a 96-well microplate at a density of approximately 3.5 x 10⁴ cells/well.[14]

-

Add serial dilutions of this compound or a reference standard to the wells. Include a negative control (no G-CSF).

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[14]

-

Proliferation Measurement: Add a viability reagent such as XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) to each well and incubate for an additional 4 hours.[14]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ (the concentration that induces 50% of the maximal response).

Experimental Workflow Diagram

Caption: Workflow for key in vitro characterization assays.

Physicochemical Characterization using Size-Exclusion Chromatography (SEC)

Objective: To assess the purity and molecular size distribution of this compound.

Methodology: High-performance liquid chromatography (HPLC) with a size-exclusion column is used to separate molecules based on their hydrodynamic radius.

Protocol:

-

System Preparation: Equilibrate the SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline) at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dilute the this compound sample in the mobile phase to an appropriate concentration.

-

Injection: Inject a defined volume of the sample onto the SEC column.

-

Detection: Monitor the elution profile using a UV detector at 280 nm.

-

Data Analysis: Analyze the resulting chromatogram to identify and quantify the main this compound peak, as well as any potential aggregates (eluting earlier) or fragments (eluting later).

Immunogenicity

The potential for immunogenicity is a critical consideration for all therapeutic proteins. In clinical studies, the incidence of treatment-emergent anti-drug antibodies (ADAs) was low for this compound and similar to that of pegfilgrastim.[9] Importantly, no neutralizing antibodies against this compound were detected, and there was no apparent impact of ADAs on the efficacy or safety of the drug.[9][12]

Table 4: Immunogenicity Data from Phase II and III Studies in Breast Cancer Patients

| Treatment Group | Incidence of Treatment-Emergent ADAs (Phase II) | Incidence of Treatment-Emergent ADAs (Phase III) | Neutralizing Antibodies Detected | Reference(s) |

| This compound | 1.3% | 1.0% | None | [9] |

| Pegfilgrastim | 1.9% | 1.0% | None | [9] |

Conclusion

This compound is a well-characterized, long-acting G-CSF with a unique molecular structure resulting from site-specific glycoPEGylation. Its biochemical properties, including its mechanism of action via the G-CSF receptor and subsequent activation of the JAK/STAT pathway, are well understood. Extensive preclinical and clinical studies have demonstrated its favorable pharmacokinetic and pharmacodynamic profile, leading to effective stimulation of neutrophil production. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community, facilitating further research and a deeper understanding of this important therapeutic agent in the field of supportive cancer care.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of this compound versus pegfilgrastim: a randomized, multicenter, active-control phase 3 trial in patients with breast cancer receiving doxorubicin/docetaxel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tga.gov.au [tga.gov.au]

- 5. Phase III, randomized, double-blind, placebo-controlled, multicenter study of this compound in patients with non-small cell lung cancer receiving myelosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. nps.org.au [nps.org.au]

- 8. products.tevauk.com [products.tevauk.com]

- 9. Immunogenicity Assessment of this compound in Patients with Breast Cancer Receiving Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Role of this compound in the management of chemotherapy-induced neutropenia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimizing Granulocyte Colony-Stimulating Factor Transcript for Enhanced Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Lipegfilgrastim: A Technical Overview of G-CSF Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipegfilgrastim is a long-acting recombinant human granulocyte colony-stimulating factor (G-CSF) used to reduce the duration of neutropenia and the incidence of febrile neutropenia in patients undergoing myelosuppressive chemotherapy.[1] Its extended half-life, compared to filgrastim, is achieved through glycopegylation, a process that covalently attaches a polyethylene glycol (PEG) moiety to the G-CSF molecule.[1][2] This modification enhances the drug's stability and alters its pharmacokinetic profile.[2] A critical aspect of this compound's mechanism of action is its interaction with the G-CSF receptor (G-CSFR), which initiates a cascade of intracellular signaling events that stimulate the proliferation, differentiation, and survival of neutrophil precursors.[2] This technical guide provides an in-depth analysis of the binding affinity and kinetics of this compound to the G-CSF receptor, details the experimental methodologies used for these assessments, and illustrates the key signaling pathways involved.

G-CSF Receptor Binding Affinity and Kinetics

Preclinical studies have consistently demonstrated that the binding of this compound to the G-CSF receptor is equivalent or comparable to that of pegfilgrastim.[1][3] This indicates that the glycopegylation of this compound does not negatively impact its ability to engage its target receptor. The primary clearance mechanism for pegylated G-CSFs like this compound is mediated by neutrophils, which involves binding to the G-CSF receptor, internalization, and subsequent degradation.[4][5][6]

Quantitative Binding Data

While specific kinetic rate constants (association rate constant, k_a, and dissociation rate constant, k_d) for this compound are not widely published, a key study provides quantitative data from a competitive G-CSF receptor-binding assay using the NFS-60 cell line. This assay measured the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled G-CSF. The results, summarized in the table below, show a comparable binding affinity between this compound and pegfilgrastim.

| Molecule | Assay Type | Cell Line | Parameter | Value (nM) |

| This compound | Competitive G-CSF Receptor Binding | NFS-60 | IC50 | 0.70 ± 0.09 |

| Pegfilgrastim | Competitive G-CSF Receptor Binding | NFS-60 | IC50 | 0.72 ± 0.18 |

Table 1: Comparative G-CSF Receptor Binding Affinity of this compound and Pegfilgrastim.

Experimental Protocols

The characterization of the binding affinity and kinetics of this compound to the G-CSF receptor typically involves in vitro cell-based assays and label-free biophysical techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).

Competitive G-CSF Receptor-Binding Assay (NFS-60 Cell-Based)

This assay quantifies the ability of a test molecule (e.g., this compound) to compete with a radiolabeled G-CSF for binding to the G-CSF receptors on the surface of NFS-60 cells, a murine myeloblastic cell line that proliferates in response to G-CSF.

Methodology:

-

Cell Culture: NFS-60 cells are cultured in appropriate media supplemented with G-CSF to maintain cell viability and receptor expression.

-

Assay Preparation: A fixed concentration of radiolabeled G-CSF (e.g., ¹²⁵I-G-CSF) is incubated with varying concentrations of unlabeled this compound or a reference compound (e.g., pegfilgrastim).

-

Incubation: The mixture of labeled and unlabeled ligands is then added to a suspension of NFS-60 cells and incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radiolabeled G-CSF are separated, typically by centrifugation through an oil layer to pellet the cells with bound ligand.

-

Quantification: The radioactivity in the cell pellet is measured using a gamma counter.

-

Data Analysis: The percentage of inhibition of radiolabeled G-CSF binding is plotted against the concentration of the unlabeled competitor. The IC50 value is determined from the resulting dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It can be used to determine the association (on-rate) and dissociation (off-rate) constants of the binding between this compound and the G-CSF receptor. While a specific protocol for this compound is not publicly detailed, the following methodology for a pegfilgrastim biosimilar provides a representative experimental workflow.

Methodology:

-

Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and the G-CSF receptor is immobilized onto the chip surface via amine coupling. A reference surface is prepared with a similar procedure but without the receptor to account for non-specific binding and bulk refractive index changes.

-

Analyte Preparation: this compound is prepared in a series of concentrations in a suitable running buffer.

-

Association Phase: The different concentrations of this compound are sequentially injected over the sensor chip surface at a constant flow rate. The binding of this compound to the immobilized G-CSF receptor is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

-

Dissociation Phase: After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-G-CSFR complex, observed as a decrease in the SPR signal.

-

Regeneration: A regeneration solution is injected to remove any remaining bound this compound from the receptor surface, preparing it for the next injection cycle.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

G-CSF Receptor Signaling

Upon binding of this compound, the G-CSF receptor undergoes a conformational change, leading to dimerization and the activation of intracellular signaling cascades. These pathways are crucial for mediating the biological effects of G-CSF, including neutrophil proliferation and differentiation.[2] The primary signaling pathways activated by the G-CSF receptor are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the Ras/mitogen-activated protein kinase (MAPK) pathway.[2]

Caption: G-CSF Receptor Signaling Pathways.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the binding kinetics of this compound to the G-CSF receptor using Surface Plasmon Resonance.

Caption: SPR Experimental Workflow.

Conclusion

The binding of this compound to the G-CSF receptor is a critical initiating event for its therapeutic effect. Quantitative data from competitive binding assays confirm that this compound has a comparable binding affinity to pegfilgrastim. The detailed experimental protocols for cell-based and biophysical assays provide a framework for the robust characterization of this interaction. Understanding the intricacies of the G-CSF receptor binding and the subsequent signaling cascades is fundamental for the ongoing research and development of novel and improved therapies for the management of chemotherapy-induced neutropenia.

References

- 1. This compound in the management of chemotherapy-induced neutropenia of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Design Rationale and Development Approach for Pegfilgrastim as a Long-Acting Granulocyte Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence that the granulocyte colony-stimulating factor (G-CSF) receptor plays a role in the pharmacokinetics of G-CSF and PegG-CSF using a G-CSF-R KO model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New insight into strategies used to develop long-acting G-CSF biologics for neutropenia therapy - PMC [pmc.ncbi.nlm.nih.gov]

Lipegfilgrastim: An In-Depth Technical Guide to its Intracellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipegfilgrastim, a long-acting, glycopegylated recombinant human granulocyte colony-stimulating factor (G-CSF), is a critical therapeutic agent for the management of chemotherapy-induced neutropenia. By stimulating the proliferation and differentiation of neutrophil progenitor cells, this compound enhances the body's ability to combat infections during periods of myelosuppression. This technical guide provides a comprehensive overview of the intracellular signaling pathways activated by this compound, offering insights for researchers, scientists, and drug development professionals. While direct quantitative comparisons of the signaling strength of this compound against other G-CSF receptor agonists at the molecular level are not extensively available in publicly accessible literature, this guide synthesizes available preclinical and clinical data to elucidate its mechanism of action.

This compound, like other members of the G-CSF family, exerts its biological effects by binding to the G-CSF receptor (G-CSFR) on the surface of myeloid progenitor cells. This interaction triggers a cascade of intracellular signaling events that are crucial for neutrophil development and function. The primary signaling pathways activated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.

G-CSF Receptor Binding

Preclinical studies have demonstrated that this compound and another long-acting G-CSF, pegfilgrastim, exhibit equivalent binding affinity to the G-CSF receptor. An in vitro competitive binding assay using NFS-60 cells, a murine myeloblastic cell line that expresses the G-CSF receptor, revealed comparable IC50 values for both molecules, indicating a similar ability to displace radiolabeled G-CSF from its receptor.[1] This foundational step is critical for initiating the downstream signaling cascades.

Core Intracellular Signaling Pathways

Upon binding of this compound to the G-CSF receptor, the receptor homodimerizes, leading to the activation of associated Janus kinases (JAKs). This initiates a phosphorylation cascade that propagates the signal through several key intracellular pathways.

JAK/STAT Pathway

The JAK/STAT pathway is a primary route for G-CSF receptor signaling.[2] Activated JAKs, predominantly JAK1 and JAK2, phosphorylate tyrosine residues on the intracellular domain of the G-CSF receptor. These phosphorylated sites serve as docking stations for STAT proteins, primarily STAT3 and STAT5. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in neutrophil proliferation, differentiation, and survival.

PI3K/Akt Pathway

The PI3K/Akt pathway is another critical signaling axis activated by G-CSF receptor engagement.[3] This pathway is primarily involved in promoting cell survival and proliferation. Upon G-CSF receptor activation, PI3K is recruited and activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as protein kinase B). Activated Akt then phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression.

MAPK/ERK Pathway

The MAPK/ERK pathway is also engaged following G-CSF receptor activation and is primarily associated with cell proliferation and differentiation.[4] This cascade involves a series of protein kinases: a MAP kinase kinase kinase (MAPKKK, e.g., Raf), a MAP kinase kinase (MAPKK, e.g., MEK), and a MAP kinase (MAPK, e.g., ERK). Activation of the G-CSF receptor leads to the activation of the small GTPase Ras, which in turn activates Raf, initiating the phosphorylation cascade that ultimately results in the activation of ERK. Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors that drive the expression of genes involved in cell growth and differentiation.

Quantitative Data from Clinical Studies

While direct molecular-level quantitative data on signaling pathway activation by this compound is limited, clinical studies provide valuable pharmacodynamic data that indirectly reflect the biological consequences of this signaling. These studies have compared this compound with pegfilgrastim in patients undergoing myelosuppressive chemotherapy.

| Parameter | This compound (6 mg) | Pegfilgrastim (6 mg) | Study Population | Key Findings & Citations |

| Duration of Severe Neutropenia (DSN) in Cycle 1 (days) | 0.7 ± 0.9 | 0.8 ± 0.9 | Breast Cancer Patients | Non-inferiority of this compound to pegfilgrastim was demonstrated.[1] |

| Absolute Neutrophil Count (ANC) Nadir in Cycles 2-4 (x109/L) | Higher | Lower | Breast Cancer Patients | This compound showed a significantly higher ANC nadir in later cycles.[1] |

| Time to ANC Recovery in Cycles 1-3 (days) | Shorter | Longer | Breast Cancer Patients | This compound demonstrated a significantly shorter time to ANC recovery. |

| Incidence of Severe Neutropenia in Cycle 2 (%) | 8.5 | 21.5 | Breast Cancer Patients | A significantly lower incidence of severe neutropenia was observed with this compound. |

| Median Blood CD34+ Cell Count at First Apheresis (x106/L) | 74 | 27 | Non-Hodgkin Lymphoma Patients | This compound led to a significantly higher mobilization of CD34+ cells. |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to investigate G-CSF receptor signaling. While not specific to studies involving this compound, they provide a detailed methodological framework.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol describes the detection of phosphorylated STAT3 in cell lysates, a common method to assess the activation of the JAK/STAT pathway.

a. Cell Culture and Stimulation:

-

Culture a G-CSF-responsive cell line (e.g., NFS-60 or human CD34+ progenitor cells) in appropriate media.

-

Starve the cells of growth factors for 4-6 hours prior to stimulation to reduce basal signaling.

-

Treat the cells with this compound or other G-CSF analogs at various concentrations and for different time points (e.g., 0, 5, 15, 30, 60 minutes).

b. Cell Lysis and Protein Quantification:

-

After stimulation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS completely and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]

c. SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4][5]

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.[5]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.[5]

NFS-60 Cell Proliferation Assay

This bioassay is commonly used to determine the biological activity of G-CSF and its analogs.

a. Cell Culture and Preparation:

-

Maintain NFS-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and murine IL-3.[6]

-

Prior to the assay, wash the cells three times with IL-3-free medium to remove residual growth factors.

-

Resuspend the cells in assay medium (RPMI-1640 with 10% FBS) and adjust the cell density to approximately 1 x 105 cells/mL.

b. Assay Procedure:

-

Plate 50 µL of the cell suspension into each well of a 96-well microplate.

-

Add 50 µL of various concentrations of this compound, a reference standard G-CSF, or control medium to the wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 48-72 hours.

c. Measurement of Proliferation:

-

Add a proliferation reagent such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or WST-8 to each well and incubate for an additional 4 hours.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The absorbance is directly proportional to the number of viable, proliferating cells.

Intracellular Flow Cytometry for p-STAT3

This method allows for the quantitative analysis of protein phosphorylation at the single-cell level.

a. Cell Stimulation and Fixation:

-

Stimulate peripheral blood mononuclear cells (PBMCs) or a myeloid cell line with this compound for a short duration (e.g., 15 minutes) at 37°C.

-

Fix the cells immediately with a fixative solution (e.g., 1.5% paraformaldehyde) to preserve the phosphorylation state.

b. Permeabilization and Staining:

-

Permeabilize the cells by adding ice-cold methanol and incubating on ice. This allows antibodies to access intracellular proteins.

-

Wash the cells to remove the methanol.

-

Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 (pY705) Alexa Fluor 647).[7]

-

Co-stain with antibodies against cell surface markers (e.g., CD33, CD45) to identify specific cell populations.

c. Flow Cytometric Analysis:

-

Acquire the data on a flow cytometer.

-

Analyze the data to quantify the percentage of p-STAT3 positive cells and the mean fluorescence intensity (MFI) of the p-STAT3 signal within the target cell population.

Conclusion

This compound activates the canonical G-CSF receptor signaling pathways—JAK/STAT, PI3K/Akt, and MAPK/ERK—to promote the proliferation, differentiation, and survival of neutrophil progenitors. While direct quantitative comparisons of the phosphorylation events triggered by this compound versus other G-CSF analogs are not widely published, clinical data on neutrophil counts suggest that this compound is a potent and effective long-acting G-CSF. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own investigations into the nuanced signaling properties of this compound and other hematopoietic growth factors. Further research employing quantitative proteomics and phosphoproteomics will be invaluable in dissecting the precise molecular mechanisms that may differentiate the signaling signatures of various G-CSF receptor agonists.

References

- 1. Role of this compound in the management of chemotherapy-induced neutropenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G-CSF Detection Service - Creative Proteomics [cytokine.creative-proteomics.com]

- 3. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. NFS-60 Cells [cytion.com]

- 7. researchgate.net [researchgate.net]

Lipegfilgrastim's Role in Neutrophil Proliferation and Differentiation: A Technical Guide

Introduction

Lipegfilgrastim, marketed under the trade name Lonquex®, is a long-acting recombinant human granulocyte colony-stimulating factor (G-CSF) used to reduce the incidence of chemotherapy-induced neutropenia.[1][2] Neutropenia, a significant and often dose-limiting toxicity of myelosuppressive chemotherapy, is characterized by a decrease in neutrophils, rendering patients highly susceptible to life-threatening infections.[3][4] this compound acts as a G-CSF receptor agonist, mimicking the endogenous cytokine's function to stimulate the production, differentiation, and release of neutrophils from the bone marrow.[1][4][5]

Structurally, this compound is a covalent conjugate of filgrastim (a recombinant methionyl human G-CSF) with a single 20-kDa polyethylene glycol (PEG) molecule.[3][6] Unlike other pegylated G-CSFs such as pegfilgrastim, which involves conjugation to the N-terminal methionine residue, this compound utilizes a novel glycoPEGylation technology. This process enzymatically attaches the PEG moiety to the natural O-glycosylation site at the threonine 134 residue of the G-CSF molecule.[3][6][7] This distinct structural modification results in a unique pharmacokinetic and pharmacodynamic profile, characterized by a prolonged half-life and sustained therapeutic effect, allowing for a single administration per chemotherapy cycle.[1][6][8]

This technical guide provides an in-depth examination of this compound's mechanism of action, its specific roles in neutrophil proliferation and differentiation, and the experimental methodologies used to characterize its function.

Core Mechanism of Action: G-CSF Receptor Signaling

This compound exerts its biological effects by binding to and activating the G-CSF receptor (G-CSFR), a member of the cytokine receptor superfamily expressed on the surface of hematopoietic cells, particularly myeloid progenitor cells.[1][4][5] This binding event triggers receptor dimerization and initiates a cascade of intracellular signaling pathways that are crucial for regulating the survival, proliferation, and differentiation of neutrophil precursors.[4][9]

The primary signaling pathways activated by the this compound/G-CSFR complex include:

-

JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling route for G-CSF.[4][9] Upon receptor activation, associated JAK proteins (primarily JAK1 and JAK2) become phosphorylated and, in turn, phosphorylate tyrosine residues on the G-CSFR's intracellular domain. These phosphorylated sites serve as docking stations for STAT proteins, particularly STAT3.[10] Once docked, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus, where it acts as a transcription factor to upregulate genes involved in cell survival (e.g., Bcl-2, Mcl-1), proliferation (e.g., c-myc), and differentiation.[4][10][11]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is another critical downstream effector. Its activation promotes cell survival by inhibiting pro-apoptotic proteins and supports cell proliferation and growth.[4]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also engaged following G-CSFR activation. This pathway plays a significant role in transmitting signals that promote cell proliferation and differentiation.[4][10]

Collectively, the activation of these pathways ensures the coordinated expansion of the neutrophil progenitor pool and their subsequent maturation into functional, mature neutrophils.[4][9]

Caption: this compound/G-CSF Receptor Signaling Pathways.

Quantitative Data on Efficacy and Pharmacokinetics

Clinical and preclinical studies have generated substantial quantitative data demonstrating this compound's efficacy in mitigating neutropenia and its distinct pharmacokinetic profile.

Table 1: this compound Efficacy vs. Placebo in Non-Small Cell Lung Cancer (NSCLC) Patients

Data from a Phase III, randomized, double-blind, placebo-controlled study in patients receiving cisplatin/etoposide chemotherapy.[12]

| Efficacy Endpoint (Cycle 1) | This compound 6 mg (n=250) | Placebo (n=125) | P-value |

| Incidence of Febrile Neutropenia | 2.4% | 5.6% | Not Statistically Superior |

| Mean Duration of Severe Neutropenia (DSN) (days) | 0.6 ± 1.1 | 2.3 ± 0.5 | < 0.0001 |

| Mean Absolute Neutrophil Count (ANC) Nadir (x10⁹/L) | 1.60 ± 1.64 | 0.67 ± 0.85 | < 0.0001 |

| Incidence of Severe Neutropenia | Significantly Lower | Higher | < 0.0001 |

Table 2: Comparative Efficacy of this compound vs. Pegfilgrastim and Filgrastim

Data compiled from meta-analyses and direct comparative trials.[3][13][14][15]

| Parameter | This compound vs. Pegfilgrastim | This compound vs. Filgrastim |

| Duration of Severe Neutropenia (DSN) (Cycle 1) | Non-inferior (0.7 vs 0.8 days)[14] | No direct comparison trials found[13][16] |

| Time to ANC Recovery | Statistically significantly shorter[13][15][16] | Mean recovery time shorter by 1.88 days[13] |

| Incidence of Severe Neutropenia (Cycles 2-4) | Risk Ratio: 0.53 (Favors this compound)[13][16] | Risk Ratio: 0.45 (Favors this compound)[13][16] |

| Incidence of Febrile Neutropenia (All Cycles) | Lower, non-significant risk[13][16] | Lower, non-significant risk[13][16] |

| Absolute Neutrophil Count (ANC) Nadir (Cycles 2-3) | Significantly higher (e.g., 2.6 vs 2.0 x10⁹/L)[3][15] | Not reported |

Table 3: Pharmacokinetic and Receptor Binding Properties

Data from Phase I studies in healthy volunteers and preclinical assays.[3][8][17]

| Parameter | This compound | Pegfilgrastim |

| Terminal Half-Life (t½) | ~32 to 62 hours | 5-10 hours shorter than this compound[8] |

| Time to Max. Concentration (t_max_) | 30-36 hours | Observed earlier than this compound[8] |

| Peak Exposure (C_max_) | Higher[8][18] | Lower[8][18] |

| Cumulative Exposure (AUC) | Higher[8][18] | Lower[8][18] |

| Area Over Baseline Effect Curve (AOBEC) for ANC | ~30% greater[8][17] | Lower[8][17] |

| G-CSF Receptor Binding (IC₅₀) | 0.70 ± 0.09 nM | 0.72 ± 0.18 nM |

Experimental Protocols and Methodologies

The characterization of this compound's activity relies on a combination of in vitro cell-based assays and clinical trial evaluations.

G-CSF Receptor Binding Assay

This assay quantifies the binding affinity of this compound to its target receptor compared to a reference standard.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀), a measure of binding affinity.

-

Methodology: A competitive binding assay is employed using a murine myeloid leukemia cell line, NFS-60, which endogenously expresses the G-CSF receptor.[3]

-

Cell Culture: NFS-60 cells are cultured in appropriate media supplemented with G-CSF to maintain viability and receptor expression.

-

Assay Setup: A fixed concentration of radio-iodinated G-CSF ([¹²⁵I]-G-CSF) is incubated with the NFS-60 cells.

-

Competition: Increasing concentrations of unlabeled this compound or a comparator (e.g., pegfilgrastim) are added to the incubation mixture. The unlabeled ligand competes with the [¹²⁵I]-G-CSF for binding to the G-CSF receptors.

-

Separation & Detection: After incubation, cells are separated from the supernatant (e.g., by centrifugation through an oil layer). The amount of radioactivity associated with the cell pellet, representing bound [¹²⁵I]-G-CSF, is measured using a gamma counter.

-

Data Analysis: The percentage of inhibition of [¹²⁵I]-G-CSF binding is plotted against the concentration of the unlabeled competitor. The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-G-CSF. Preclinical studies showed equivalent G-CSF receptor binding between this compound and pegfilgrastim.[3][6]

-

Caption: Workflow for a G-CSF Receptor Competitive Binding Assay.

In Vitro Neutrophil Proliferation and Differentiation Assays

These assays assess the biological activity of this compound by measuring its ability to stimulate the proliferation and maturation of myeloid progenitor cells.

-

Objective: To quantify the dose-dependent effect of this compound on cell division and maturation into neutrophil-like cells.

-

Cell Models:

-

Human Promyelocytic Leukemia Cell Lines (e.g., HL-60, PLB-985): These cell lines can be chemically induced to differentiate into mature granulocytes, making them a valuable model for studying neutrophil development.[19]

-

Primary Hematopoietic Stem and Progenitor Cells (HSPCs): CD34+ cells isolated from bone marrow or peripheral blood provide a more physiologically relevant system.

-

-

Methodology (using HL-60 cells):

-

Cell Culture & Seeding: HL-60 cells are cultured and seeded into microplates at a defined density.

-

Induction of Differentiation: A differentiating agent, such as dimethyl sulfoxide (DMSO) or all-trans retinoic acid (ATRA), is added to the culture to prime the cells for granulocytic differentiation.

-

Treatment: Cells are treated with a range of this compound concentrations for several days.

-

Assessment of Proliferation: Cell proliferation can be measured using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[20][21]

-

Assessment of Differentiation: Differentiation is evaluated by:

-

Morphological Analysis: Staining cells with Wright-Giemsa and observing nuclear condensation and cytoplasmic changes characteristic of neutrophil maturation.

-

Flow Cytometry: Analyzing the expression of cell surface markers that change during differentiation. For example, mature neutrophils express high levels of CD11b and CD66b.[20]

-

Functional Assays: Measuring functional capabilities of the differentiated cells, such as oxidative burst (ROS production) or phagocytosis.[20]

-

-

Caption: Workflow for In Vitro Neutrophil Differentiation Assay.

Clinical Trial Protocol for Chemotherapy-Induced Neutropenia

Human clinical trials are essential to establish the safety and efficacy of this compound in the target patient population.

-

Objective: To evaluate the efficacy of this compound in reducing the duration of severe neutropenia (DSN) and the incidence of febrile neutropenia (FN) in cancer patients receiving myelosuppressive chemotherapy.

-

Study Design: Typically a Phase III, multicenter, randomized, double-blind, active-control (e.g., vs. pegfilgrastim) or placebo-controlled trial.[12][14]

-

Patient Population: Chemotherapy-naïve adult patients with a solid tumor (e.g., breast cancer, lung cancer) scheduled to receive a chemotherapy regimen associated with a high risk (≥20%) of febrile neutropenia.[12][14]

-

Randomization and Treatment: Patients are randomized to receive a single subcutaneous injection of 6 mg this compound or the control agent (placebo or pegfilgrastim) approximately 24 hours after the completion of chemotherapy in each cycle.[1][14]

-

Primary Efficacy Endpoint: The mean duration of severe neutropenia (DSN), defined as the number of consecutive days a patient's absolute neutrophil count (ANC) is <0.5 x 10⁹/L, in the first chemotherapy cycle.[14]

-

Secondary Endpoints:

-

Assessments: Complete blood counts with differential are performed daily or frequently throughout the chemotherapy cycles to monitor neutrophil levels.

Conclusion

This compound is a potent, long-acting G-CSF analogue that effectively stimulates neutrophil proliferation and differentiation. Its mechanism of action is centered on the activation of the G-CSF receptor and downstream signaling pathways—primarily JAK/STAT, PI3K/Akt, and MAPK—which collectively drive the expansion and maturation of myeloid progenitor cells. The novel glycoPEGylation technology used in its synthesis confers a favorable pharmacokinetic profile, enabling sustained bioactivity and once-per-cycle dosing. Quantitative data from extensive clinical trials have robustly demonstrated its efficacy in reducing the duration and severity of neutropenia in patients undergoing chemotherapy, establishing it as a critical component of supportive care in oncology.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Role of this compound in the management of chemotherapy-induced neutropenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound in the management of chemotherapy-induced neutropenia of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | New insight into strategies used to develop long-acting G-CSF biologics for neutropenia therapy [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. What is the mechanism of Pegfilgrastim-PBBK? [synapse.patsnap.com]

- 10. STAT3 controls the neutrophil migratory response to CXCR2 ligands by direct activation of G-CSF–induced CXCR2 expression and via modulation of CXCR2 signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of STAT3 in regulatory T lymphocyte plasticity during acute graft-vs.-host-disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase III, randomized, double-blind, placebo-controlled, multicenter study of this compound in patients with non-small cell lung cancer receiving myelosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Meta-analysis and indirect treatment comparison of this compound with pegfilgrastim and filgrastim for the reduction of chemotherapy-induced neutropenia-related events - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of this compound versus pegfilgrastim: a randomized, multicenter, active-control phase 3 trial in patients with breast cancer receiving doxorubicin/docetaxel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Cost-Utility Analysis of this compound Compared to Pegfilgrastim for the Prophylaxis of Chemotherapy-Induced Neutropenia in Patients with Stage II-IV Breast Cancer [frontiersin.org]

- 16. Meta-analysis and indirect treatment comparison of this compound with pegfilgrastim and filgrastim for the reduction of chemotherapy-induced neutropenia-related events [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. This compound: pharmacodynamics and pharmacokinetics for body-weight-adjusted and 6 mg fixed doses in two randomized studies in healthy volunteers | Semantic Scholar [semanticscholar.org]

- 19. Studying Neutrophil Function in vitro: Cell Models and Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. Effects of granulocyte-colony stimulating factor and the expression of its receptor on various malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Lipegfilgrastim in Preclinical Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of lipegfilgrastim, a long-acting, glycopegylated recombinant human granulocyte colony-stimulating factor (G-CSF). By stimulating the proliferation and differentiation of neutrophil progenitor cells, this compound effectively reduces the duration and severity of neutropenia, a critical side effect of myelosuppressive chemotherapy. This document details the mechanism of action, key preclinical findings in various animal models, and standardized experimental protocols relevant to its pharmacodynamic assessment.

Mechanism of Action: G-CSF Receptor Signaling

This compound, like other G-CSF derivatives, exerts its effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic cells. This binding event triggers receptor dimerization and initiates a cascade of intracellular signaling pathways that are crucial for the proliferation, differentiation, survival, and functional activation of neutrophils. The primary signaling pathways activated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.

A Comparative Analysis of the Pharmacokinetic Profiles of Lipegfilgrastim and Pegfilgrastim

This technical guide provides a detailed comparison of the pharmacokinetic profiles of lipegfilgrastim and pegfilgrastim, two long-acting recombinant human granulocyte colony-stimulating factors (G-CSFs). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their comparative pharmacokinetics, the experimental methods used for their evaluation, and their shared mechanism of action.

This compound and pegfilgrastim are both utilized to mitigate chemotherapy-induced neutropenia.[1][2] Their extended half-lives, achieved through pegylation, allow for less frequent administration compared to non-pegylated filgrastim.[3][4] However, the method of pegylation differs between the two molecules. Pegfilgrastim involves the covalent attachment of a 20 kDa polyethylene glycol (PEG) molecule to the N-terminal methionine residue of filgrastim.[4][5] In contrast, this compound is a glycopegylated G-CSF, where a 20 kDa PEG molecule is attached to a natural O-glycan moiety at the threonine 134 site of the recombinant G-CSF.[1][5][6] This structural difference results in distinct pharmacokinetic and pharmacodynamic properties.[5][7]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and pegfilgrastim have been compared in several clinical studies. The data consistently demonstrates that this compound exhibits a higher cumulative exposure and a longer terminal half-life compared to pegfilgrastim at equivalent doses.

Table 1: Pharmacokinetic Parameters of this compound vs. Pegfilgrastim in Healthy Volunteers (100 μg/kg Dose)

| Parameter | This compound (n=45) | Pegfilgrastim (n=45) |

| Cmax (ng/mL) | 235 | 262 |

| AUC0-tlast (ng·h/mL) | 47,800 | 28,900 |

| AUC0-∞ (ng·h/mL) | 48,900 | 29,100 |

| tmax (h) | 48.0 | 24.0 |

| t½ (h) | 47.1 | 42.1 |

Data sourced from a randomized study in healthy volunteers.[8]

Table 2: Pharmacokinetic Parameters of this compound vs. Pegfilgrastim in Healthy Volunteers (6 mg Fixed Dose)

| Parameter | This compound (n=36) | Pegfilgrastim (n=36) |

| Cmax (ng/mL) | 149 | 134 |

| AUC0-tlast (ng·h/mL) | 27,900 | 17,600 |

| AUC0-∞ (ng·h/mL) | 28,700 | 17,900 |

| tmax (h) | 48.0 | 30.5 |

| t½ (h) | 43.9 | 33.7 |

Data sourced from a single-blind, fixed-dose study in healthy volunteers.[8]

Table 3: Pharmacokinetic Parameters in Breast Cancer Patients (Cycle 1, 6 mg Fixed Dose)

| Parameter | This compound | Pegfilgrastim |

| AUC0–tlast (ng·h/mL) | 31,500 | 21,300 |

| AUC0–∞ (ng·h/mL) | 31,600 | 21,400 |

Data from a subset of patients in a Phase III trial.[5]

The data from these studies consistently show that this compound has a higher area under the curve (AUC), indicating greater total drug exposure.[5][8] The time to maximum concentration (tmax) is generally longer for this compound, and its terminal elimination half-life (t½) is also extended compared to pegfilgrastim.[8] This is attributed to a slower clearance rate for this compound.[7][9]

Experimental Protocols

The pharmacokinetic data presented were derived from rigorously designed clinical trials. The methodologies employed are crucial for understanding the validity and comparability of the results.

Study Design: The comparative pharmacokinetic data for this compound and pegfilgrastim were primarily generated from Phase I and Phase III clinical trials.[5][8][10]

-

Phase I Studies: These were typically randomized, single-blind (subject blinded) studies conducted in healthy adult volunteers.[8] They often included a dose-escalation phase to assess safety and pharmacokinetics at different doses (e.g., body-weight-adjusted doses of 50 µg/kg and 100 µg/kg) and a fixed-dose phase (e.g., 6 mg) to reflect clinical practice.[5]

-

Phase III Studies: These were randomized, multicenter, active-control trials in patients with specific cancers (e.g., breast cancer) receiving myelosuppressive chemotherapy.[10] The primary objective was often to demonstrate non-inferiority in efficacy (e.g., duration of severe neutropenia), with pharmacokinetic assessments as a secondary objective in a subset of the patient population.[5][10]

Dosing and Administration: In these studies, both this compound and pegfilgrastim were administered as a single subcutaneous injection once per chemotherapy cycle.[10]

Sample Collection and Analysis:

-

Blood samples for pharmacokinetic analysis were collected at predetermined time points before and after drug administration.

-

Serum concentrations of this compound and pegfilgrastim were typically quantified using a validated enzyme-linked immunosorbent assay (ELISA).[11]

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the serum concentration-time data.[11] The key parameters calculated include:

-

Cmax: Maximum observed serum concentration.

-

tmax: Time to reach Cmax.

-

AUC0-tlast: Area under the concentration-time curve from time zero to the last quantifiable concentration.

-

AUC0-∞: Area under the concentration-time curve from time zero extrapolated to infinity.

-

t½: Terminal elimination half-life.

The following diagram illustrates a typical workflow for these comparative pharmacokinetic studies.

Mechanism of Action and Signaling Pathway

This compound and pegfilgrastim are analogs of G-CSF and exert their biological effects by binding to the G-CSF receptor (G-CSFR).[1][3][12] This binding mimics the action of endogenous G-CSF, stimulating the proliferation, differentiation, and survival of neutrophil precursors in the bone marrow.[12][13] The G-CSFR itself lacks intrinsic kinase activity.[14][15] Upon ligand binding, the receptor dimerizes, leading to the activation of intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][13][16] Other important pathways, such as the PI3K/AKT and MAPK/ERK pathways, are also activated and contribute to the cellular response.[13][14][17]

The clearance of both this compound and pegfilgrastim is primarily mediated by neutrophils.[5][18][19] The drug-receptor complex is internalized by neutrophils and subsequently degraded.[19] This creates a self-regulating clearance mechanism: as neutrophil counts recover, the clearance of the drug increases.[4][18] The larger hydrodynamic size of the pegylated molecules reduces their renal clearance, which is a significant elimination pathway for non-pegylated filgrastim.[18][19]

The signaling cascade initiated by G-CSF receptor activation is depicted below.

Conclusion

This compound and pegfilgrastim, while sharing the same fundamental mechanism of action through the G-CSF receptor, exhibit notable differences in their pharmacokinetic profiles. The unique glycopegylation of this compound results in a slower clearance, a longer half-life, and greater overall drug exposure (AUC) compared to pegfilgrastim.[7][8] These pharmacokinetic distinctions may contribute to differences in their pharmacodynamic effects, such as a longer-lasting increase in absolute neutrophil count for this compound.[7][8] Understanding these profiles and the robust experimental methodologies used to define them is critical for informed clinical use and future drug development in the field of supportive cancer care.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound in the management of chemotherapy-induced neutropenia of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of this compound in the management of chemotherapy-induced neutropenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of this compound versus pegfilgrastim in elderly patients with aggressive B cell non-Hodgkin lymphoma (B-NHL): results of the randomized, open-label, non-inferiority AVOID neutropenia study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cost-Utility Analysis of this compound Compared to Pegfilgrastim for the Prophylaxis of Chemotherapy-Induced Neutropenia in Patients with Stage II-IV Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of this compound versus pegfilgrastim: a randomized, multicenter, active-control phase 3 trial in patients with breast cancer receiving doxorubicin/docetaxel chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Facebook [cancer.gov]

- 13. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]

- 14. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer [frontiersin.org]

- 16. What is the mechanism of Pegfilgrastim-PBBK? [synapse.patsnap.com]

- 17. What is the mechanism of Pegfilgrastim-Jmdb? [synapse.patsnap.com]

- 18. Pharmacokinetics of pegfilgrastim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design Rationale and Development Approach for Pegfilgrastim as a Long-Acting Granulocyte Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]

Lipegfilgrastim's Clearance: A Deep Dive into Neutrophil-Mediated Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipegfilgrastim, a long-acting granulocyte colony-stimulating factor (G-CSF), plays a pivotal role in managing chemotherapy-induced neutropenia. Its efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profile, which is dominated by a sophisticated, self-regulating clearance mechanism mediated by neutrophils. This technical guide provides a comprehensive exploration of this process, detailing the molecular interactions, cellular pathways, and comparative quantitative data that define this compound's behavior in vivo. We will delve into the experimental methodologies used to elucidate this mechanism and present visual representations of the key pathways and workflows.

Introduction to this compound and its Clearance

This compound is a covalent conjugate of filgrastim (a recombinant methionyl human G-CSF) and a single methoxy polyethylene glycol (PEG) molecule. This PEGylation extends the molecule's half-life compared to non-pegylated filgrastim, allowing for once-per-chemotherapy-cycle administration.[1][2] The primary route of elimination for this compound is not renal excretion, but rather a target-mediated process driven by the very cells it stimulates: neutrophils.[3][4]

This neutrophil-mediated clearance is a self-regulating system:

-

During periods of neutropenia, when neutrophil counts are low, the clearance of this compound is significantly reduced, leading to sustained plasma concentrations.

-

As neutrophils recover, the increased number of cells available for binding and internalization accelerates the clearance of the drug.[4][5]

This guide will dissect the two main pathways of this compound degradation: the primary, non-linear, neutrophil-mediated internalization and intracellular degradation, and a secondary, linear pathway involving extracellular proteolysis.

Quantitative Analysis: Pharmacokinetics and Pharmacodynamics

The unique clearance mechanism of this compound results in a distinct pharmacokinetic (PK) and pharmacodynamic (PD) profile compared to other G-CSF molecules like pegfilgrastim. The following tables summarize key quantitative data from various clinical studies.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Pegfilgrastim in Healthy Volunteers

| Parameter | This compound (6 mg) | Pegfilgrastim (6 mg) | Reference(s) |

| Cmax (ng/mL) | Higher | Lower | [1] |

| Tmax (hours) | 30 - 36 | Shorter | [1] |

| AUC0-∞ (ng·h/mL) | Higher | Lower | [1] |

| Terminal Half-life (hours) | ~32 - 62 (5-10 hours longer) | ~15 - 80 | [1][2] |

Table 2: Comparative Pharmacodynamic and Efficacy Parameters of this compound and Pegfilgrastim in Cancer Patients

| Parameter | This compound (6 mg) | Pegfilgrastim (6 mg) | Reference(s) |

| Mean Duration of Severe Neutropenia (DSN) in Cycle 1 (days) | 0.7 | 0.8 | [6][7] |

| Incidence of Severe Neutropenia in Cycle 2 (%) | 8.5 | 21.5 | [8][9] |

| Mean ANC Nadir in Cycle 2 (x 10⁹/L) | 2.6 | 2.0 | [8][9] |

| Mean Time to ANC Recovery (days) in Cycle 1 | 8.3 | 9.4 | [10][11] |

| Incidence of Febrile Neutropenia (All Cycles) | Numerically Lower | Higher | [3][6] |

The Core Mechanism: Neutrophil-Mediated Clearance